molecular formula C21H19BrN4O2S B11367885 2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11367885
M. Wt: 471.4 g/mol
InChI Key: IZRJAAVYEDDUTB-UHFFFAOYSA-N
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Description

2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with a unique structure that includes a bromine atom, a thiadiazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminobenzamide with 3,4-dimethylphenyl isothiocyanate to form the thiadiazole ring, followed by bromination using N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-bromo-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiadiazole ring and the pyrrolidinone moiety, along with the bromine atom, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H19BrN4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

2-bromo-N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H19BrN4O2S/c1-12-7-8-15(9-13(12)2)26-11-14(10-18(26)27)20-24-25-21(29-20)23-19(28)16-5-3-4-6-17(16)22/h3-9,14H,10-11H2,1-2H3,(H,23,25,28)

InChI Key

IZRJAAVYEDDUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4Br)C

Origin of Product

United States

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